molecular formula C19H13F3N4OS B11091017 3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11091017
M. Wt: 402.4 g/mol
InChI Key: YADNOAUWZNFJHJ-UHFFFAOYSA-N
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Description

3-AMINO-4-METHYL-N-(3-QUINOLINYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-4-METHYL-N-(3-QUINOLINYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thieno[2,3-b]pyridine core, introduction of the trifluoromethyl group, and subsequent functionalization with amino and quinolinyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalytic processes: to enhance reaction efficiency.

    Continuous flow reactors: for better control over reaction conditions and scalability.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-4-METHYL-N-(3-QUINOLINYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinolinyl or pyridine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced quinolinyl or pyridine derivatives.

    Substitution: Formation of various substituted derivatives with modified functional groups.

Scientific Research Applications

3-AMINO-4-METHYL-N-(3-QUINOLINYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AMINO-4-METHYL-N-(3-QUINOLINYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interfere with cellular processes: Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer activity.

    Activate or inhibit signaling pathways: Affecting cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-AMINO-4-METHYL-N-(3-QUINOLINYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C19H13F3N4OS

Molecular Weight

402.4 g/mol

IUPAC Name

3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H13F3N4OS/c1-9-6-13(19(20,21)22)26-18-14(9)15(23)16(28-18)17(27)25-11-7-10-4-2-3-5-12(10)24-8-11/h2-8H,23H2,1H3,(H,25,27)

InChI Key

YADNOAUWZNFJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC4=CC=CC=C4N=C3)N)C(F)(F)F

Origin of Product

United States

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